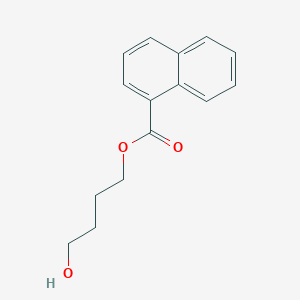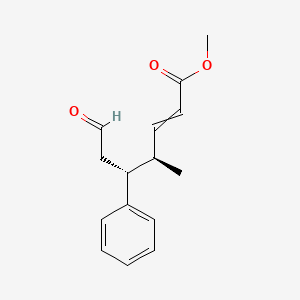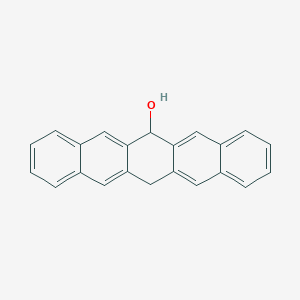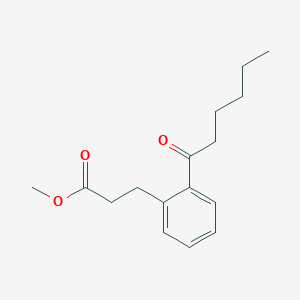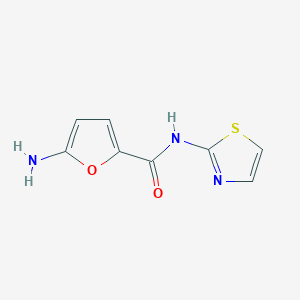![molecular formula C11H14N2O3 B14207484 (2R)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid CAS No. 827612-98-6](/img/structure/B14207484.png)
(2R)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid is an organic compound with a complex structure that includes a methyl group, a phenylcarbamoyl group, and an amino group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a suitable amino acid derivative with a phenyl isocyanate under controlled conditions to form the phenylcarbamoyl group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high efficiency and consistency in the production of the compound. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or phenylcarbamoyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2R)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2R)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-Methyl-3-[(phenylcarbamoyl)amino]butanoic acid: Similar structure with an additional carbon in the backbone.
(2R)-2-Methyl-3-[(phenylcarbamoyl)amino]pentanoic acid: Similar structure with two additional carbons in the backbone.
(2R)-2-Methyl-3-[(phenylcarbamoyl)amino]hexanoic acid: Similar structure with three additional carbons in the backbone.
Uniqueness
(2R)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
827612-98-6 |
|---|---|
Fórmula molecular |
C11H14N2O3 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
(2R)-2-methyl-3-(phenylcarbamoylamino)propanoic acid |
InChI |
InChI=1S/C11H14N2O3/c1-8(10(14)15)7-12-11(16)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,15)(H2,12,13,16)/t8-/m1/s1 |
Clave InChI |
GXVQLCQLDFGOMM-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](CNC(=O)NC1=CC=CC=C1)C(=O)O |
SMILES canónico |
CC(CNC(=O)NC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzonitrile, 4-[2-[(1-cyclopentyl-3-pyrrolidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14207402.png)
![[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol](/img/structure/B14207403.png)
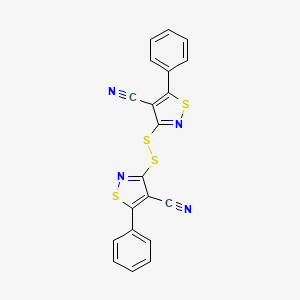
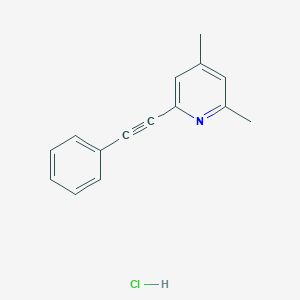
![3-{3-[Ethyl(3-phenylpropyl)amino]propyl}benzene-1,2-diol](/img/structure/B14207432.png)
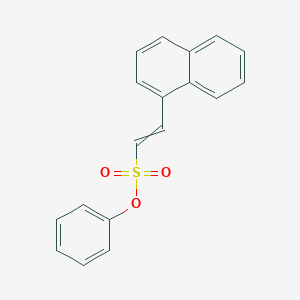

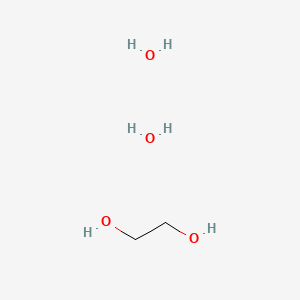
![N-[(2R)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14207451.png)
